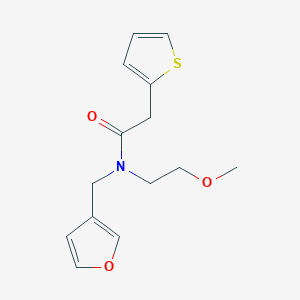

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide is a tertiary amide featuring a thiophene ring at the acetamide carbonyl position and two distinct substituents: a furan-3-ylmethyl group and a 2-methoxyethyl group. The furan and thiophene moieties contribute to its electronic properties, while the 2-methoxyethyl group may enhance solubility and pharmacokinetic behavior.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-17-7-5-15(10-12-4-6-18-11-12)14(16)9-13-3-2-8-19-13/h2-4,6,8,11H,5,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFXEDVREMUNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(thiophen-2-yl)acetamide, with the CAS number 1797620-42-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₄H₁₇NO₃S

- Molecular Weight : 279.36 g/mol

- Structure : The compound features a furan ring, a methoxyethyl group, and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In silico studies have predicted its activity against various bacterial strains, including resistant strains of Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MICs) :

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.25 | S. aureus |

| Compound B | 2 | E. coli |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines:

- Cell Lines Tested : HTB-140 (human melanoma), A549 (lung carcinoma), Caco-2 (colon adenocarcinoma).

- Findings : The IC₅₀ values were greater than 100 µM, indicating low cytotoxicity against these cancer cells .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific bacterial enzymes or receptors, disrupting metabolic pathways essential for bacterial growth.

- Bioavailability : The methoxyethyl group likely enhances solubility and bioavailability, facilitating better interaction with biological targets.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A comparative study showed that derivatives of this compound inhibited the growth of clinical isolates of Staphylococcus epidermidis at concentrations as low as 4 µg/mL.

- The study concluded that some derivatives exhibited superior antimicrobial properties compared to established antibiotics like Ciprofloxacin .

- Structure-Activity Relationship (SAR) :

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound uniquely combines furan-3-ylmethyl (vs. furan-2-ylmethyl in ) and 2-methoxyethyl groups, which may improve solubility compared to benzyl or pyridyl analogs .

- Thiophene-containing analogs (e.g., ) exhibit strong aromatic proton signals in NMR (δ 6.8–7.5), consistent with the target’s expected spectral profile.

Synthetic Efficiency: High-yield acylation (≥93%) is achievable with acetic anhydride for furan-methyl acetamides , suggesting similar efficiency for the target compound. Multi-step synthesis (e.g., cyanothiophene derivatives ) may introduce complexity absent in the target’s likely single-step route.

Pharmacological Potential

While biological data for the target compound is unavailable, related compounds demonstrate activities tied to their heterocyclic motifs:

- Target Compound Inference : The thiophene and furan groups may confer dual activity—kinase inhibition (thiophene) and receptor modulation (furan)—though experimental validation is required.

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound likely enhances water solubility compared to benzyl or aryl analogs (e.g., ).

- Crystallinity: Thiophene-containing acetamides often crystallize in monoclinic systems (e.g., P21/c ), suggesting similar packing behavior for the target.

Spectroscopic and Crystallographic Trends

- IR Spectroscopy : Thiophene C–H stretching (3100–3000 cm⁻¹) and acetamide C=O (1650–1700 cm⁻¹) are consistent across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.